

what are the physicochemical properties of Gentisuric acid

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Compound of Interest

Compound Name: *Gentisuric acid*

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Gentisuric Acid: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisuric acid, with the systematic IUPAC name 2-[(2,5-dihydroxybenzoyl)amino]acetic acid, is a metabolite of the widely used nonsteroidal anti-inflammatory drug, aspirin. As a conjugate of gentisic acid and glycine, its physicochemical properties are of significant interest in understanding its ADME (absorption, distribution, metabolism, and excretion) profile and its potential biological activities. This technical guide provides an in-depth overview of the known physicochemical characteristics of **Gentisuric acid**, supported by experimental considerations and metabolic context.

Physicochemical Properties

The fundamental physicochemical properties of **Gentisuric acid** are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical methods.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₅	[1]
Molecular Weight	211.17 g/mol	[1]
Melting Point	221-224 °C	[2]
pKa (Predicted)	3.67 ± 0.10	[2]
Solubility	DMSO (Slightly), Methanol (Slightly)	[2]
LogP (Predicted)	Value not available	
Aqueous Solubility	Value not available	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Gentisuric acid** are not extensively published. However, based on methodologies for structurally related compounds, such as N-acyl amino acids and aromatic acids, the following protocols can be considered representative for the experimental determination of its key properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **Gentisuric acid** is added to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered

saline, pH 7.4).

- **Equilibration:** The vial is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **Gentisuric acid** in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The ratio of the compound's concentration in the two phases at equilibrium is determined.

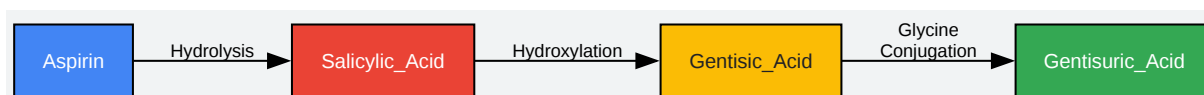
Methodology:

- **Phase Preparation:** Equal volumes of n-octanol and water (or buffer, e.g., PBS pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
- **Partitioning:** A known amount of **Gentisuric acid** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel or vial.
- **Equilibration:** The mixture is gently shaken or rotated for a set period to allow for the partitioning of the analyte between the two phases to reach equilibrium.

- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
- Quantification: The concentration of **Gentisuric acid** in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: $\text{LogP} = \log_{10} \left(\frac{[\text{Gentisuric acid}]_{\text{octanol}}}{[\text{Gentisuric acid}]_{\text{aqueous}}} \right)$

Metabolic Pathway

Gentisuric acid is a downstream metabolite of aspirin. The metabolic cascade involves the initial hydrolysis of aspirin to salicylic acid, which is then hydroxylated to form gentisic acid. Subsequently, gentisic acid is conjugated with glycine to yield **Gentisuric acid**.^[3]



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Metabolic pathway of Aspirin to **Gentisuric acid**.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for **Gentisuric acid**. While some fundamental properties have been characterized, further experimental determination of its LogP and aqueous solubility is necessary for a more complete understanding of its biopharmaceutical properties. The provided representative experimental protocols offer a framework for such investigations. The metabolic context highlights its formation as a secondary metabolite of aspirin, which is crucial for pharmacokinetic and toxicological assessments.

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